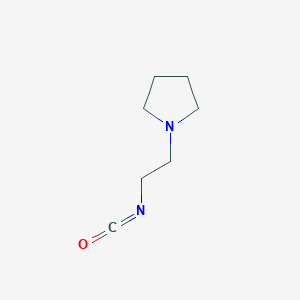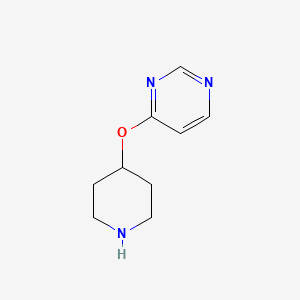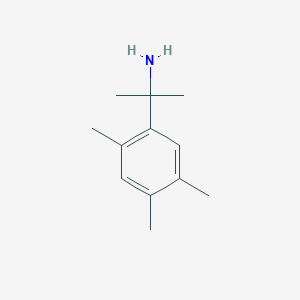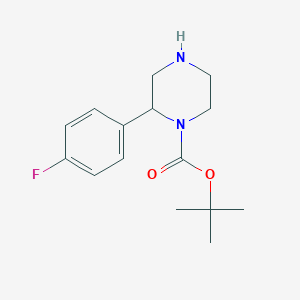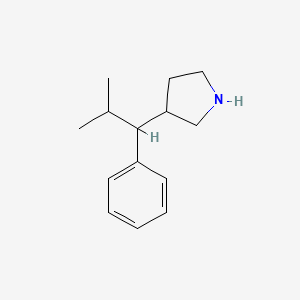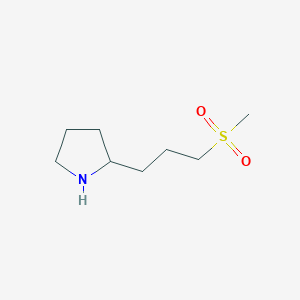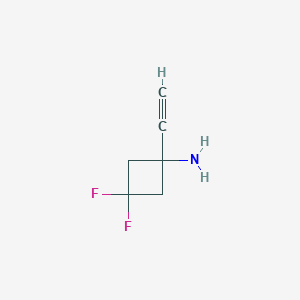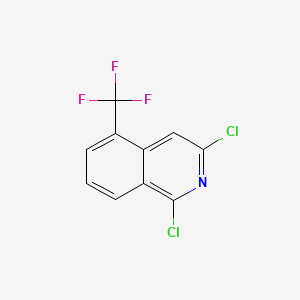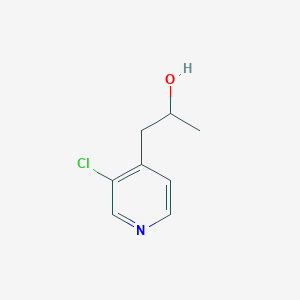
3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound with a molecular formula of C12H15ClO3. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a dimethylpropanoic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyphenol and 2,2-dimethylpropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Process: The 5-chloro-2-methoxyphenol undergoes an esterification reaction with 2,2-dimethylpropanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Chloro-2-methoxyphenyl)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a dimethylpropanoic acid moiety.
5-Chloro-2-methoxyphenylboronic acid: Contains a boronic acid group instead of a dimethylpropanoic acid moiety.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid is unique due to its specific combination of a chloro-substituted methoxyphenyl group and a dimethylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C12H15ClO3 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
3-(5-chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,11(14)15)7-8-6-9(13)4-5-10(8)16-3/h4-6H,7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
KGUUESRPSMWDAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(C=CC(=C1)Cl)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


